Carboplatin

Description

Propriétés

IUPAC Name |

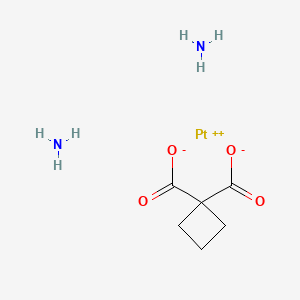

azane;cyclobutane-1,1-dicarboxylate;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLESAACUTLOWQZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Carboplatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carboplatin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carboplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298 | |

| Record name | CARBOPLATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298 | |

| Record name | CARBOPLATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

White crystals | |

CAS No. |

41575-94-4 | |

| Record name | Carboplatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41575-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG3F62OND5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOPLATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carboplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Carboplatin for Research

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of Carboplatin, a second-generation platinum-based anticancer agent. Designed for researchers, scientists, and drug development professionals, this document details established synthetic methodologies, rigorous characterization protocols, and the underlying mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical Synthesis of this compound

This compound, with the chemical name cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is synthesized through a multi-step process. The most common and well-documented laboratory-scale synthesis involves the reaction of a platinum(II) complex with a salt of 1,1-cyclobutanedicarboxylic acid. Two primary routes are detailed below, starting from either cisplatin or a diiodo-platinum(II) intermediate.

Synthesis of the Key Ligand: 1,1-Cyclobutanedicarboxylic Acid

The synthesis of the chelating ligand, 1,1-cyclobutanedicarboxylic acid, is a critical precursor step. A common method involves the malonic ester synthesis.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

-

Preparation of Diethyl 1,1-cyclobutanedicarboxylate: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate, followed by the slow addition of 1,3-dibromopropane. The reaction mixture is then heated under reflux. After the reaction is complete, the ethanol is removed by distillation. The residue is taken up in water and extracted with diethyl ether. The ether layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield diethyl 1,1-cyclobutanedicarboxylate.

-

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The crude diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. After reflux, the ethanol is distilled off. The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid. The white solid is collected by filtration, washed with cold water, and can be recrystallized from hot water or ethyl acetate to yield the pure product.

Synthesis of this compound from Cisplatin

This is a widely used method that involves the reaction of cisplatin with a silver salt to form an aqueous intermediate, which is then reacted with 1,1-cyclobutanedicarboxylic acid.

Experimental Protocol: Synthesis of this compound from Cisplatin

-

Formation of the Diaqua Complex: Suspend cisplatin in water and add a stoichiometric amount of silver nitrate. The mixture is stirred in the dark at room temperature. The reaction leads to the precipitation of silver chloride.

-

Filtration: The precipitated silver chloride is removed by filtration, yielding a clear aqueous solution of cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

-

Reaction with 1,1-Cyclobutanedicarboxylic Acid: To the filtrate, add a solution of 1,1-cyclobutanedicarboxylic acid, previously neutralized with a base such as potassium hydroxide. The reaction mixture is heated gently (e.g., to 50 °C) and stirred.

-

Crystallization and Purification: The solution is then concentrated under reduced pressure and cooled to induce crystallization of this compound. The resulting white crystals are collected by filtration, washed with cold water, then ethanol, and finally diethyl ether, and dried under vacuum.

Synthesis of this compound from cis-Diamminediiodoplatinum(II)

An alternative route that avoids the direct use of cisplatin involves the synthesis of a diiodo intermediate.

Experimental Protocol: Synthesis of this compound from cis-Diamminediiodoplatinum(II)

-

Synthesis of cis-Diamminediiodoplatinum(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and treated with an excess of potassium iodide (KI) to form K₂[PtI₄]. To this solution, aqueous ammonia is added to precipitate yellow cis-diamminediiodoplatinum(II). The precipitate is filtered, washed with water, ethanol, and ether, and dried.

-

Formation of the Diaqua Complex: The cis-diamminediiodoplatinum(II) is suspended in water and reacted with a stoichiometric amount of silver nitrate. The mixture is stirred at an elevated temperature (e.g., 50-60 °C) in the dark. The precipitated silver iodide is removed by filtration.

-

Formation of this compound: The resulting aqueous solution of the diaqua platinum(II) complex is then reacted with potassium 1,1-cyclobutanedicarboxylate (prepared by neutralizing 1,1-cyclobutanedicarboxylic acid with potassium hydroxide). The solution is heated, then cooled to crystallize this compound. The product is collected, washed, and dried as described in the previous method.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Spectroscopic and Analytical Data

The table below summarizes the expected characterization data for this compound.

| Analytical Technique | Parameter | Expected Value |

| ¹H NMR (D₂O) | Chemical Shift (δ) | ~2.0-2.2 ppm (quintet, 2H, -CH₂-), ~2.8-3.0 ppm (triplet, 4H, -CH₂-C-CH₂-) |

| ¹³C NMR (D₂O) | Chemical Shift (δ) | ~16 ppm (-CH₂-), ~31 ppm (-CH₂-C-CH₂-), ~55 ppm (quaternary C), ~180 ppm (COO) |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3100 (N-H stretch), ~1640 (C=O stretch, carboxylate), ~1380 (C-O stretch) |

| HPLC | Retention Time | ~2.2 - 5.2 min (depending on conditions) |

| Column | C18 reverse-phase | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | |

| Detection | UV at ~230 nm | |

| Elemental Analysis | % C | Theoretical: 19.41%, Found: ~19.17%[1] |

| % H | Theoretical: 3.26%, Found: ~3.34%[1] | |

| % N | Theoretical: 7.55%, Found: ~7.44%[1] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the synthesized this compound in deuterium oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected data.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the this compound, typically as a KBr pellet or using an ATR accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a solution of the synthesized this compound in the mobile phase.

-

Set up the HPLC system with a C18 column and a mobile phase such as a mixture of acetonitrile and water (e.g., 5:95 v/v) with a flow rate of 1.0 mL/min.

-

Set the UV detector to a wavelength of 230 nm.

-

Inject the standard and sample solutions and record the chromatograms.

-

Compare the retention time of the sample peak with that of the standard to confirm identity and determine the purity by calculating the peak area percentage.

-

-

Elemental Analysis:

-

Submit a pure, dry sample of the synthesized this compound to an analytical laboratory for C, H, and N analysis.

-

Compare the experimentally determined weight percentages with the theoretical values calculated for the molecular formula C₆H₁₂N₂O₄Pt.

-

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through its interaction with DNA. Upon entering a cell, the relatively inert this compound molecule undergoes hydrolysis, where the dicarboxylate ligand is slowly replaced by water molecules, forming a reactive aqua-platinum species. This activated form then binds to DNA, preferentially at the N7 position of guanine and adenine bases. This binding leads to the formation of intrastrand and interstrand DNA crosslinks. These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

The cellular response to this compound-induced DNA damage involves a complex signaling network known as the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway Diagram

Caption: this compound's mechanism of action pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound in a research setting. Adherence to these detailed protocols will enable the production and validation of high-purity this compound for further scientific investigation.

References

Carboplatin's Impact on G2/M Cell Cycle Checkpoint Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and testicular cancers. Its primary mechanism of action involves the formation of DNA adducts, leading to the activation of the DNA damage response (DDR) and subsequent cell cycle arrest, primarily at the G2/M checkpoint. This in-depth technical guide elucidates the molecular mechanisms underlying this compound-induced G2/M arrest, providing a comprehensive resource for researchers and drug development professionals. The guide details the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for investigating this critical cellular response.

Core Mechanism: DNA Damage and G2/M Checkpoint Activation

This compound exerts its cytotoxic effects by binding to DNA, forming intra- and inter-strand crosslinks.[1] These lesions distort the DNA helix, obstructing DNA replication and transcription.[1] This genotoxic stress triggers a sophisticated cellular surveillance system known as the DNA Damage Response (DDR). The DDR orchestrates a temporary halt in the cell cycle, allowing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis. The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors.

The induction of G2/M arrest by this compound is a well-documented phenomenon. For instance, in 5637 bladder cancer cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase, reaching 56.3% at 48 hours and 52.6% at 72 hours post-treatment.[2] Similarly, studies in p53-null ovarian cancer cells (SKOV3) demonstrated a significant increase in the G2/M population upon acquiring this compound resistance.[3]

Quantitative Data on this compound-Induced G2/M Arrest

The following table summarizes quantitative data from various studies investigating the effect of this compound on cell cycle distribution, specifically focusing on the percentage of cells arrested in the G2/M phase.

| Cell Line | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (Mean ± SD) | Reference |

| 5637 (Bladder Cancer) | IC50 (289.3 µM) | 48 hours | 56.3 ± (not specified) | [2] |

| 5637 (Bladder Cancer) | IC50 (289.3 µM) | 72 hours | 52.6 ± (not specified) | [2] |

| carR-SKOV3 (this compound-Resistant Ovarian Cancer, p53 null) | Not Applicable (Resistant Line) | Not Applicable | 23.42 ± (not specified) | [3] |

| nonR-SKOV3 (Parental Ovarian Cancer, p53 null) | Not Applicable (Parental Line) | Not Applicable | 20.73 ± (not specified) | [3] |

Signaling Pathways Orchestrating G2/M Arrest

The G2/M arrest induced by this compound is governed by a complex network of signaling pathways. The primary initiator is the recognition of DNA damage by sensor proteins, which in turn activate a cascade of protein kinases.

The ATM/ATR-Chk1/Chk2 Pathway

The master regulators of the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, including the bulky adducts formed by this compound.[4][5]

Upon activation, ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.[6] Chk1 and Chk2 are crucial effectors that propagate the damage signal and enforce the G2/M checkpoint.[6] They achieve this by targeting key regulators of the G2/M transition.

Regulation of the Cyclin B1-Cdk1 Complex

The progression from G2 to mitosis is driven by the master regulatory complex, Cyclin B1-Cdk1 (also known as Mitosis-Promoting Factor, MPF).[7] The activity of this complex is tightly regulated through phosphorylation. The kinases Wee1 and Myt1 phosphorylate Cdk1 on Threonine 14 and Tyrosine 15, keeping the complex in an inactive state during G2.[8] For mitotic entry, the phosphatase Cdc25C must remove these inhibitory phosphates.[9]

This compound-induced G2/M arrest is primarily achieved by preventing the activation of the Cyclin B1-Cdk1 complex.[3] This is accomplished through multiple mechanisms orchestrated by the activated checkpoint kinases:

-

Inhibition of Cdc25C: Chk1 and Chk2 phosphorylate Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby preventing it from dephosphorylating and activating nuclear Cdk1.[9]

-

Activation of Wee1: The DDR can also lead to the stabilization and activation of Wee1, further promoting the inhibitory phosphorylation of Cdk1.[1]

The Role of p53 and p21

The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway.[10] Upon phosphorylation by Chk1/Chk2, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One of the key p53 targets is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[3]

p21 plays a crucial role in maintaining the G2 arrest by directly binding to and inhibiting the activity of the Cyclin B1-Cdk1 complex.[11] This provides an additional layer of regulation to ensure that cells with damaged DNA do not prematurely enter mitosis. However, it is important to note that this compound can induce G2/M arrest through both p53-dependent and p53-independent mechanisms. In cells with mutated or absent p53, the checkpoint is primarily maintained by the Chk1/Chk2-mediated inhibition of Cdc25C.[3]

The Involvement of Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a key promoter of mitotic entry.[12] It has a multifaceted role in activating the G2/M transition, including the phosphorylation and activation of Cdc25C and the inhibition of Wee1.[13] In response to DNA damage, the activity of Plk1 is suppressed, contributing to the maintenance of the G2 arrest.[13] The DDR can inhibit Plk1 through various mechanisms, including phosphorylation by ATM/ATR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced G2/M arrest.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified duration. Include an untreated control.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in 100 µL of RNase A solution. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15-30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on single cells to exclude doublets and aggregates. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the G2/M checkpoint, such as Cyclin B1, Cdk1, phospho-Cdk1 (Tyr15), p53, and p21.[16][17][18]

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Microtubule Organization

Immunofluorescence can be used to visualize the microtubule network and assess mitotic entry. In G2-arrested cells, the microtubule cytoskeleton will appear as a network, while in mitotic cells, it will organize into a mitotic spindle.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) or methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. After treatment with this compound, proceed with the staining.

-

Fixation: Aspirate the medium and wash with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the coverslips with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Conclusion

This compound-induced G2/M arrest is a complex and highly regulated process that is central to its anticancer activity. A thorough understanding of the underlying molecular mechanisms, including the intricate signaling pathways and the key regulatory proteins, is crucial for optimizing the therapeutic use of this compound and for the development of novel combination strategies. This technical guide provides a comprehensive overview of the current knowledge in this field, along with detailed experimental protocols to facilitate further research. By leveraging this information, scientists and clinicians can continue to advance our understanding of this compound's mode of action and improve cancer treatment outcomes.

References

- 1. Role for Wee1 in Inhibition of G2-to-M Transition through the Cooperation of Distinct Human Papillomavirus Type 1 E4 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABCB1 confers resistance to this compound by accumulating stem-like cells in the G2/M phase of the cell cycle in p53null ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the G2/M transition by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Cycle Arrest and Cell Death Are Controlled by p53-dependent and p53-independent Mechanisms in Tsg101-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Carboplatin's Dichotomous Role in Cell Fate: An In-depth Technical Guide to Apoptosis and Necrosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors. Its cytotoxic efficacy is primarily attributed to its ability to form DNA adducts, leading to the activation of cellular death pathways. This technical guide provides a comprehensive examination of the molecular mechanisms by which this compound induces the two major forms of cell death: apoptosis and necrosis. We delve into the intricate signaling cascades, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. This document aims to serve as a critical resource for researchers and professionals in oncology drug development, facilitating a deeper understanding of this compound's mechanism of action and informing strategies to enhance its therapeutic index.

Introduction

This compound exerts its anticancer effects by covalently binding to DNA, forming intrastrand and interstrand cross-links.[1][2] This DNA damage is a critical initiating event that triggers a cellular decision between survival, through DNA repair, and death. The mode of cell death induced by this compound is a crucial determinant of its therapeutic efficacy and associated side effects. While apoptosis, a programmed and immunologically quiet form of cell death, is considered the primary mechanism, evidence suggests that under certain conditions, this compound can also induce necrosis, a more inflammatory form of cell death.[3][4] Understanding the molecular switches that govern the balance between this compound-induced apoptosis and necrosis is paramount for optimizing cancer therapy.

This compound-Induced Apoptosis: A Multi-Pathway Process

Apoptosis induced by this compound is a highly regulated process involving the activation of a cascade of signaling events, primarily initiated by DNA damage. This process can be broadly categorized into the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis.[1][2] DNA damage caused by this compound activates the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of key apoptotic factors into the cytoplasm, including:

-

Cytochrome c: Binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[1]

-

Apoptosis-Inducing Factor (AIF): Translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[1][2]

The Extrinsic (Death Receptor) Pathway

This compound-induced DNA damage can also lead to the activation of the extrinsic pathway.[1][2] This involves the upregulation of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8.[1] Activated caspase-8 can then directly activate effector caspases or cleave Bid into tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The Endoplasmic Reticulum (ER) Stress Pathway

The formation of platinum-DNA adducts can induce significant cellular stress, including in the endoplasmic reticulum. This ER stress triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can initiate apoptosis. A key event in ER stress-induced apoptosis is the activation of caspase-12.[1]

Signaling Pathway Visualization

This compound-Induced Necrosis: An Alternative Route to Cell Death

While apoptosis is the predominant form of cell death induced by this compound, necrosis can also occur, particularly at high drug concentrations or in specific cell types that are resistant to apoptosis.[3][5] Unlike the organized dismantling of the cell in apoptosis, necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.

Regulated Necrosis: Necroptosis

Recent research has unveiled a form of programmed necrosis termed "necroptosis." While direct evidence for this compound-induced necroptosis is still emerging, studies on the related platinum agent cisplatin suggest the involvement of the core necroptotic machinery.[6] This pathway is typically activated when apoptosis is inhibited and is mediated by a signaling complex involving:

-

Receptor-Interacting Protein Kinase 1 (RIPK1)

-

Receptor-Interacting Protein Kinase 3 (RIPK3)

-

Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL)

Activation of this cascade leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, forming pores that lead to cell lysis.

Release of Damage-Associated Molecular Patterns (DAMPs)

A key consequence of necrotic cell death is the release of Damage-Associated Molecular Patterns (DAMPs) into the extracellular environment. A prominent DAMP is the High Mobility Group Box 1 (HMGB1) protein, which is passively released from necrotic cells.[3] Extracellular HMGB1 can act as a pro-inflammatory signal, potentially influencing the tumor microenvironment and the host's anti-tumor immune response.

Signaling Pathway Visualization

Quantitative Data on this compound-Induced Cell Death

The balance between apoptosis and necrosis is often dose- and cell-type-dependent. The following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 6.1 - 17 | [7][8] |

| SKOV3 | Ovarian Cancer | 12.4 - 100 | [7][8] |

| IGROV-1 | Ovarian Cancer | 2.2 | [8] |

| OVCAR-3 | Ovarian Cancer | 20 - 50 (for apoptosis induction) | [9] |

| HN-3 | Laryngeal Squamous Cell Carcinoma | Varies with exposure time | [5] |

| HeLa | Cervical Cancer | - | [3] |

| PC-3 | Prostate Cancer | - | [3] |

| LNCaP | Prostate Cancer | - | [3] |

Table 2: Dose- and Time-Dependent Effects of this compound on Apoptosis and Necrosis in HN-3 Cells

| This compound Conc. (mg/mL) | Exposure Time (h) | Apoptosis (%) | Necrosis (%) | Reference |

| 0.08 | < 24 | < 20 | - | [5] |

| 0 - 0.64 | 24 | Increased with concentration | - | [5] |

| > 0.64 | 24 | Decreased | Increased | [5] |

Data adapted from Shen et al. (2018).[5]

Detailed Experimental Protocols

Accurate assessment of apoptosis and necrosis is critical for studying this compound's mechanism of action. Below are detailed protocols for key assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash with deionized water.

-

-

TUNEL Reaction:

-

Equilibrate cells with TdT Equilibration Buffer for 10 minutes at room temperature.

-

Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP.

-

Incubate cells with the reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.

-

-

Staining and Visualization:

-

Wash cells with PBS.

-

Counterstain nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Mount and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a characteristic of necrosis.

Protocol:

-

Sample Collection:

-

Culture cells in a 96-well plate and treat with this compound.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After incubation, centrifuge the plate and carefully collect the supernatant.

-

-

LDH Reaction:

-

Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatants.

-

Incubate at room temperature for 10-30 minutes, protected from light. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

-

Measurement:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 490-520 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

-

Conclusion

This compound's cytotoxicity is a complex interplay of multiple cell death pathways. While apoptosis, through the coordinated action of the intrinsic, extrinsic, and ER stress pathways, is the primary and well-characterized mechanism, the role of necrosis, particularly regulated necroptosis, is an emerging area of investigation. The choice between these cell death modalities is influenced by factors such as drug concentration, cell type, and the status of apoptotic machinery. A thorough understanding of these intricate signaling networks is crucial for the rational design of combination therapies aimed at overcoming this compound resistance and enhancing its therapeutic window. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further dissect the multifaceted mechanisms of this compound-induced cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Damage-associated molecular patterns (DAMPs) related to immunogenic cell death are differentially triggered by clinically relevant chemotherapeutics in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress induced by this compound promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced cell death in model prostate cancer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Damage-associated molecular patterns in cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Carboplatin's Effect on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a platinum-based chemotherapy agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers.[1][2][3][4] Its primary mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] Emerging evidence, however, highlights a significant and often overlooked aspect of this compound's cytotoxicity: its profound impact on mitochondrial function. This guide provides an in-depth technical overview of the multifaceted effects of this compound on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

This compound's Impact on Mitochondrial Homeostasis

This compound disrupts mitochondrial function through a cascade of interconnected events, ultimately contributing to cellular demise. The core mechanisms include the induction of mitochondrial DNA (mtDNA) damage, inhibition of the electron transport chain (ETC), generation of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.

Mitochondrial DNA Damage

This compound can directly interact with and damage mitochondrial DNA, leading to impaired mitochondrial function.[5] This damage can result in mutations and deletions within the mitochondrial genome, affecting the expression of essential proteins involved in oxidative phosphorylation.[5] A severe consequence of this is a disruption in cellular energy metabolism, which can manifest as lactic acidosis in some cases.[5]

Oxidative Stress and Respiratory Chain Inhibition

A significant body of evidence points to this compound's ability to induce oxidative stress within mitochondria.[1][6][7][8] This is often a consequence of impaired electron transport chain (ETC) function. While the precise complexes affected are still under investigation, the resulting electron leakage leads to the increased production of reactive oxygen species (ROS), such as superoxide anions.[7] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids, further compromising mitochondrial integrity.[7] Studies have shown that co-administration of antioxidants can mitigate some of the cytotoxic effects of this compound, underscoring the role of oxidative stress in its mechanism.[1][8]

Mitochondrial-Mediated Apoptosis

This compound is a potent inducer of apoptosis through the intrinsic, or mitochondrial, pathway.[1][6] This process is initiated by a series of events that compromise the mitochondrial outer membrane integrity.

Key Events in this compound-Induced Mitochondrial Apoptosis:

-

Calcium Overload: this compound can trigger a significant increase in cytosolic calcium levels.[1][6] This excess calcium is taken up by the mitochondria, leading to mitochondrial calcium overload, which is a potent inducer of the mitochondrial permeability transition pore (mPTP) opening.[1]

-

Mitochondrial Depolarization: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[1][6] This depolarization is a critical event, often considered a point of no return in the apoptotic cascade.[9][10]

-

Release of Pro-Apoptotic Factors: The loss of mitochondrial membrane integrity results in the release of several pro-apoptotic proteins from the intermembrane space into the cytosol. These include:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[1][11]

-

Smac/DIABLO: This protein inhibits the function of inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation.[11]

-

Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[1]

-

-

Caspase Activation: The activation of caspase-9 triggers a downstream cascade involving the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial parameters.

| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Mitochondrial DNA Damage | Muscle and Liver Tissue | Clinical (during 6th cycle) | N/A | Multiple mtDNA deletions and respiratory chain dysfunction | [5] |

| Reactive Oxygen Species (ROS) Production | A549 Lung Adenocarcinoma | Not specified | Not specified | 3-fold increase in fluorescence intensity compared to control | [7] |

| Mitochondrial Membrane Potential (ΔΨm) | A549/R and PC9/R | 20 µM (with 2 mM metformin) | 48 h | Significant decrease in MMP | [11] |

| Cytochrome c Release | HN-3 Laryngeal Carcinoma | Not specified | Upregulated in the first 24 h | Increased expression in the cytoplasm | [1] |

| Caspase-9 Activation | HN-3 Laryngeal Carcinoma | Not specified | ~48 h | Increased expression | [1] |

| Caspase-3 Activation | A549/R and PC9/R | 20 µM (with 2 mM metformin) | 48 h | Increased cleavage | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound's effects on mitochondrial function.

Assessment of Mitochondrial DNA Damage

Method: Quantitative Polymerase Chain Reaction (qPCR) Assay[12][13]

Principle: This assay is based on the principle that DNA damage impedes the progression of DNA polymerase during PCR, resulting in a decrease in the amplification of a target DNA sequence.[13] By comparing the amplification of a long mitochondrial DNA fragment to a shorter, less susceptible fragment, the extent of DNA damage can be quantified.

Protocol:

-

DNA Extraction: Isolate total genomic DNA from control and this compound-treated cells.

-

qPCR Reaction: Set up qPCR reactions for both a long (~8-10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome. Also, include primers for a nuclear gene as a reference.

-

Quantification: The relative amount of the long mtDNA fragment is normalized to the short mtDNA fragment and the nuclear gene. A decrease in the amplification of the long fragment in treated cells compared to control cells indicates mtDNA damage.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Method: Fluorescent Probe-Based Assay using MitoSOX Red[14]

Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. In the presence of superoxide, the primary mitochondrial ROS, it is oxidized and exhibits red fluorescence.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides).

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Probe Loading: Incubate the cells with MitoSOX Red working solution (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a warm buffer to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (Ex/Em ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Determination of Mitochondrial Membrane Potential (ΔΨm)

Method: JC-1 Staining Assay[11][15]

Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates in healthy, polarized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with an appropriate buffer.

-

Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader. Measure both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence. A decrease in the red/green fluorescence ratio in treated cells compared to controls signifies a loss of ΔΨm.

Assessment of Mitochondrial Respiratory Chain Activity

Method: Spectrophotometric Measurement of Complex I-V Activity[16][17]

Principle: The activity of each complex in the electron transport chain can be determined by measuring the rate of oxidation or reduction of specific substrates or electron acceptors using a spectrophotometer.

Protocol (General Outline):

-

Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells or tissues by differential centrifugation.

-

Complex-Specific Assays:

-

Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Complex II (Succinate dehydrogenase): Measure the reduction of a specific dye (e.g., DCPIP) at 600 nm.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the reduction of cytochrome c at 550 nm.

-

Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.

-

Complex V (ATP synthase): Measure ATP synthesis using a coupled enzyme assay that leads to the oxidation of NADH.

-

-

Data Analysis: Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activities between control and treated samples.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced mitochondrial apoptosis pathway.

Caption: Workflow for investigating this compound's mitochondrial effects.

Conclusion

The impact of this compound on mitochondrial function is a critical component of its anticancer activity. A comprehensive understanding of these effects, from mtDNA damage and oxidative stress to the intricate signaling of mitochondrial-mediated apoptosis, is essential for optimizing its therapeutic use and for the development of novel combination strategies. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to further investigate the complex interplay between this compound and mitochondrial homeostasis, ultimately contributing to the advancement of cancer therapy.

References

- 1. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. viamedsalud.com [viamedsalud.com]

- 5. This compound: a new cause of severe type B lactic acidosis secondary to mitochondrial DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of HN‑3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer activity of resveratrol with cisplatin and this compound in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative stress induced by this compound promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. Assessment of mitochondrial respiratory chain enzymes in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial Respiratory Chain Enzyme Analysis - Creative Proteomics [creative-proteomics.com]

Carboplatin's chemical properties and stability in aqueous solutions

An In-depth Technical Guide to Carboplatin's Chemical Properties and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound and its stability characteristics in aqueous solutions. The information is compiled from peer-reviewed literature and technical data sheets to support research and development activities.

Core Chemical and Physical Properties

This compound is a second-generation platinum-containing anti-cancer drug, developed as an analog of cisplatin with a more favorable toxicity profile. Its chemical structure and properties are fundamental to its mechanism of action and stability.

| Property | Data | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄Pt | [1][2] |

| Molecular Weight | 371.25 g/mol | [1][2] |

| Appearance | Crystalline powder | [1] |

| Color | White | [3] |

| Solubility in Water | Approximately 14 mg/mL. Other sources report 8.3-10 mg/mL. | [1][4][5] |

| Solubility in Organic Solvents | Virtually insoluble in ethanol, acetone, and dimethylacetamide. | [1] |

| pH (1% Solution) | 5.0 - 7.0 | [1] |

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and clinical administration. It is influenced by concentration, temperature, pH, light, and the presence of other ions.

Concentration-Dependent Stability: The Monomer-Dimer Equilibrium

A unique feature of this compound is its concentration-dependent stability, which is attributed to a monomer-dimer equilibrium in aqueous solutions[6]. In concentrated solutions, this compound self-associates to form a dimer, which is more resistant to hydrolysis—the primary degradation pathway[6][7]. This equilibrium is the reason for the long-term stability of ready-to-use this compound infusion solutions[6][7].

-

High Concentration (~27 mM): Approximately 81% of the drug exists as the more stable dimer[6].

-

Low Concentration (Dilution): The equilibrium shifts towards the more reactive monomeric form[6].

Caption: Logical relationship of this compound's monomer-dimer equilibrium.

Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis (aquation), which involves the opening of the cyclobutane-1,1-dicarboxylate (CBDCA) chelate ring[6][]. This process is significantly slower than for cisplatin[1]. In the presence of chloride ions, this compound can be converted to the more toxic cisplatin[9][10].

Caption: Primary degradation pathways for this compound in aqueous solution.

Influence of Environmental Factors

The stability of this compound is highly dependent on storage and handling conditions.

| Factor | Observation | Reference(s) |

| Temperature | - Stable for at least 14 days at 37°C.[11]- Degrades at 60°C.[11]- Refrigerated storage (4°C) provides the greatest chemical stability.[12]- Solutions (0.70 & 2.15 mg/mL) are stable for up to 84 days when refrigerated.[13][14] | [11][12][13][14] |

| Light | Exposure to light can promote degradation. Stability studies are typically conducted with solutions protected from light. | [][15] |

| pH | This compound is susceptible to degradation under both acidic and alkaline conditions, which can be forced for analytical studies. | [] |

| Infusion Medium | - 5% Dextrose: Stability is concentration-dependent. A 0.2 mg/mL solution is stable for 24 hours at room temperature, whereas a 0.02 mg/mL solution shows instability.[16][17]- 0.9% Sodium Chloride: Stability is concentration and temperature-dependent. At 4°C, solutions up to 4.0 mg/mL are stable for at least 7 days. At room temperature, stability ranges from 3 to 7 days depending on concentration.[12][18] | [12][16][17][18] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Stability-Indicating HPLC Method

This protocol is a composite based on published methods for determining this compound concentration in stability studies.

Caption: General experimental workflow for HPLC-based stability testing.

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[16][17][19]

-

Mobile Phase: Isocratic mixture of water and methanol (98:2, v/v).[16][17][19]

-

Procedure:

-

Prepare this compound solutions in the desired vehicle (e.g., 5% dextrose) at specified concentrations.

-

Store the solutions under the test conditions (e.g., 25°C, protected from light).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 24 hours).[16][17]

-

If necessary, dilute samples with the mobile phase or water to a concentration suitable for the validated calibration curve.

-

Inject a fixed volume (e.g., 15 µL) into the HPLC system.[18]

-

Record the chromatogram and integrate the peak area corresponding to this compound.

-

Calculate the remaining concentration as a percentage of the initial (time 0) concentration.

-

-

Stability Definition: Chemical stability is typically defined as the retention of at least 90-95% of the initial drug concentration.[16][18][19]

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods by generating potential degradation products.

| Condition | Protocol | Reference(s) |

| Acid Degradation | Combine stock solution with an equal volume of 2N hydrochloric acid. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis. | [] |

| Alkali Degradation | Combine stock solution with an equal volume of 2N sodium hydroxide. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis. (Note: Original source misstated HCl, context implies NaOH). | [] |

| Oxidative Degradation | Add 1 mL of 20% hydrogen peroxide to 1 mL of stock solution. Heat at 60°C for 30 minutes. Dilute for analysis. | [] |

| Thermal Degradation | Place drug solution in an oven at 105°C for 1 hour. Dilute for analysis. | [] |

Summary and Conclusion

The stability of this compound in aqueous solutions is a complex interplay of chemical equilibrium and environmental factors. Its unique monomer-dimer equilibrium confers high stability in concentrated formulations. However, upon dilution for administration, it becomes more susceptible to hydrolysis. Degradation is accelerated by elevated temperatures and light exposure. In chloride-containing solutions, there is a risk of conversion to cisplatin, which has significant clinical implications. Therefore, careful consideration of concentration, infusion vehicle, temperature, and light exposure is crucial in the handling and administration of this compound to ensure its therapeutic efficacy and safety. The use of validated, stability-indicating analytical methods is essential for quality control and the development of new formulations.

References

- 1. This compound Injection(this compound aqueous solution) [dailymed.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 41575-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. surface.syr.edu [surface.syr.edu]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 11. The suitability of this compound solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A sequential temperature cycling study for the investigation of this compound infusion stability to facilitate 'dose-banding' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. docta.ucm.es [docta.ucm.es]

- 17. Stability of this compound infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for Carboplatin In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and breast cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The in vitro assessment of this compound's cytotoxic effects is a critical step in preclinical drug development and for understanding the mechanisms of drug resistance. This document provides detailed protocols for three common colorimetric assays used to evaluate this compound-induced cytotoxicity: the MTT, XTT, and Crystal Violet assays. Additionally, it includes a summary of reported IC50 values for this compound in various cancer cell lines and a depiction of the key signaling pathways involved in its mechanism of action.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes a selection of published IC50 values for this compound in various human cancer cell lines, determined using different cytotoxicity assays and exposure times.

| Cell Line | Cancer Type | Assay Method | Exposure Time | IC50 (µM) |

| OVCAR-3 | Ovarian Cancer | MTT | 48 hours | 84.37[1] |

| OVCAR-3 | Ovarian Cancer | ATP-based | 72 hours | <40[3] |

| CAOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | ~11-28 |

| SKOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | 3.9 ± 0.5 |

| A549 | Lung Cancer | Not Specified | 72 hours | 131.80[4] |

| A549 | Lung Cancer | SRB | 72 hours | 136 ± 31.6[5] |

| A549 | Lung Cancer | MTT | Not Specified | 256.6 µg/ml |

| MCF-7 | Breast Cancer | Not Specified | 72 hours | Not Specified[6] |

| MCF-7 | Breast Cancer | Not Specified | 72 hours | 36.41[7] |

| T47D | Breast Cancer | Not Specified | 48 hours | 105.38 |

| MDA-MB-231 | Breast Cancer | Not Specified | 48 hours | 182.1 |

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below. It is recommended to optimize seeding density and incubation times for each specific cell line and experimental condition.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[12]

Materials:

-

XTT labeling mixture (XTT and an electron-coupling reagent)[13]

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of complete culture medium and incubate for 24 hours.

-

This compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

-

Incubation: Incubate for the desired exposure time.

-

XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.[13]

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[14]

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm. A reference wavelength of 650 nm can be used for background correction.[13]

Crystal Violet Assay

The crystal violet assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of viable cells.[15]

Materials:

-

Crystal violet solution (0.5% in 20% methanol)[15]

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)[15]

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)[15]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT and XTT assays.

-

Fixation: After the treatment incubation, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 10-15 minutes at room temperature.[16]

-

Staining: Remove the fixative and add a sufficient amount of crystal violet solution to cover the cell monolayer. Incubate for 10-30 minutes at room temperature.[15]

-

Washing: Gently wash the wells with water to remove excess stain.

-

Solubilization: Air dry the plate. Add 100-200 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain.[15]

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity assays.

This compound Signaling Pathway

Caption: this compound-induced DNA damage and apoptosis signaling pathway.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Assessment of this compound Treatment Efficacy in Lung Cancer by 18F-ICMT-11-Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 14. abcam.cn [abcam.cn]

- 15. clyte.tech [clyte.tech]

- 16. clyte.tech [clyte.tech]

Application Notes: Protocol for Determining the Half-maximal Inhibitory Concentration (IC50) of Carboplatin using the MTT Assay

These application notes provide a comprehensive protocol for determining the IC50 value of Carboplatin in cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is fundamental for assessing cell viability and the cytotoxic potential of chemotherapeutic agents.

Principle of the MTT Assay

The MTT assay is a widely used method for evaluating cell viability and proliferation. The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells. The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound-induced cytotoxicity.

This compound's Mechanism of Action

This compound is a platinum-based alkylating agent used in cancer chemotherapy. Upon entering a cell, it undergoes hydrolysis, which activates the compound. The activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This binding leads to the formation of DNA adducts, creating both intra-strand and inter-strand cross-links. These cross-links distort the DNA helix, which in turn inhibits DNA replication and transcription, triggers cell cycle arrest, and ultimately induces apoptosis (programmed cell death).

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specifications |

| Cell Line | Appropriate cancer cell line (e.g., OVCAR-3, A549, HeLa, MCF-7) |

| This compound | Purity >98%, cell culture grade |

| Cell Culture Medium | e.g., RPMI-1640, DMEM, supplemented with 10% FBS, 1% Pen-Strep |

| MTT Reagent | 5 mg/mL in sterile PBS, store at -20°C protected from light |

| Solubilization Solution | Dimethyl sulfoxide (DMSO), cell culture grade |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Equipment | 96-well flat-bottom plates, CO2 incubator (37°C, 5% CO2), Plate reader |

Experimental Workflow